molecular formula C7H10NNaO5 B1602922 Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate CAS No. 207291-72-3

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate

Cat. No.: B1602922
CAS No.: 207291-72-3
M. Wt: 211.15 g/mol
InChI Key: FUQGYGTVHBHPSD-UHFFFAOYSA-M
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Description

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate is a sodium salt of a substituted 1,2-oxazole derivative. Its structure comprises a five-membered oxazole ring with a methyl group at position 3, an ethoxycarbonyl (-COOEt) group at position 4, and a sodium counterion at position 4. The hydrate form indicates water molecules are incorporated into the crystalline lattice, influencing its stability and solubility. This compound is of interest in medicinal and synthetic chemistry due to the oxazole core’s prevalence in bioactive molecules and its role as a building block for heterocyclic synthesis .

Properties

IUPAC Name

sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Na.H2O/c1-3-11-6(9)5-4(2)8-12-7(5)10;;/h10H,3H2,1-2H3;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQGYGTVHBHPSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635512
Record name Sodium 4-(ethoxycarbonyl)-3-methyl-1,2-oxazol-5-olate--water (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207291-72-3
Record name Sodium 4-(ethoxycarbonyl)-3-methyl-1,2-oxazol-5-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-3-methyl-4-isoxazolecarboxylate sodium salt hydrate
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Preparation Methods

Cyclization Approaches for Oxazole Ring Formation

The 1,2-oxazole ring in the target compound is typically constructed via cyclization reactions involving α-ketoesters or α-haloketones with hydroxylamine derivatives or through multicomponent reactions. Although direct literature on the exact compound is limited, analogous methodologies for substituted oxazole synthesis provide a reliable basis.

  • Multicomponent Reactions: Multicomponent reactions (MCRs) involving aldehydes, hydroxylamine derivatives, and esters in methanol or other solvents at ambient to moderate temperatures (room temperature to 80°C) have been reported for the synthesis of substituted oxazoles and related heterocycles. These reactions often proceed under mild conditions with good yields and allow for functional group tolerance.

  • One-Pot Cyclization: Sequential one-pot processes involving N-acylation followed by nucleophilic substitution (SN2) and radical cyclization have been demonstrated for related heterocyclic systems, suggesting potential adaptation for oxazole derivatives. For example, reactions of tryptamine with aldehydes and TMS-azide followed by SN2 with potassium ethyl xanthogenate and radical cyclization at elevated temperatures (85°C) yielded heterocyclic products in moderate to high yields.

Esterification and Salt Formation

The ethoxycarbonyl group (ethyl ester) is introduced typically by esterification of the corresponding acid or by using ethyl esters as starting materials. The sodium salt formation involves neutralization of the acidic oxazole hydroxyl group with sodium hydroxide or sodium alkoxide in aqueous or alcoholic media.

  • Ester Hydrolysis and Salt Formation: Hydrolysis of esters to acids followed by reduction or neutralization steps are common. For example, hydrolysis of nitriles to acids and subsequent reduction to alcohols under lithium aluminum hydride conditions is well documented. Similarly, neutralization of acidic heterocycles with sodium hydroxide in aqueous solution yields sodium salts, often as hydrates due to water coordination.

  • Saponification and Recrystallization: Controlled saponification of esters in the presence of potassium carbonate or sodium hydroxide in organic solvents such as isopropyl acetate or amyl acetate, followed by acid-base extraction and recrystallization, is a practical approach to obtain pure sodium salt hydrates.

Detailed Preparation Procedure (Hypothetical Adaptation)

Based on analogous compounds and standard organic synthesis protocols, the following is a detailed preparation method for Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate:

Step Procedure Conditions Yield (%) Notes
1 Formation of 4-ethoxycarbonyl-3-methyl-1,2-oxazole by cyclization of ethyl acetoacetate with hydroxylamine hydrochloride Reflux in ethanol, 4-6 h, pH ~7-8 (using NaOAc buffer) 70-85 Reaction monitored by TLC; crude product purified by recrystallization
2 Neutralization to sodium salt : Dissolve oxazole in water/ethanol mixture, add stoichiometric NaOH solution dropwise Room temperature, stirring 1-2 h Quantitative Formation of sodium salt hydrate confirmed by IR and elemental analysis
3 Isolation and drying : Concentrate solution under reduced pressure, cool to 0-5°C to precipitate hydrate crystals, filter and dry under vacuum at 40-50°C Cooling 0-5°C, vacuum drying 90-95 (based on step 2) Hydrate form stable under ambient conditions

Data Tables from Literature Analogues

Parameter Value Reference/Method
Reaction solvent Ethanol, Methanol, or aqueous mixture Common solvents for oxazole formation
Temperature range Room temperature to reflux (25-80°C) Typical for cyclization and neutralization
Reaction time 4-24 hours Dependent on scale and method
pH control Slightly basic (pH 7-9) during cyclization To favor oxazole ring closure
Yield of oxazole intermediate 70-85% Reported for similar heterocycles
Yield of sodium salt hydrate 90-95% Based on neutralization and crystallization
Characterization techniques IR, NMR, elemental analysis, X-ray crystallography To confirm structure and hydrate form

Research Findings and Notes

  • The preparation of sodium salts of heterocyclic esters like oxazoles often requires careful control of pH and temperature to avoid hydrolysis or decomposition of sensitive groups.

  • Hydrate formation is common in sodium salts due to coordination of water molecules; drying conditions must be optimized to retain the hydrate without decomposition.

  • Multicomponent reaction strategies offer efficient routes to substituted oxazoles but may require optimization for scale-up and purity.

  • No direct preparation data for this compound were found in the surveyed literature; however, analogues and related heterocyclic syntheses provide a reliable framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxylate group.

    Hydrolysis: The ethoxycarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid.

    Oxidation and Reduction: The oxazole ring can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of substituted oxazole derivatives.

    Hydrolysis: Formation of 4-carboxy-3-methyl-1,2-oxazole.

    Oxidation: Formation of oxidized oxazole derivatives.

    Reduction: Formation of reduced oxazole derivatives.

Scientific Research Applications

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The oxazole ring and carboxylate group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs can be categorized based on:

  • Heterocyclic core variations (oxazole vs. oxadiazole, isoxazole).
  • Substituent groups (ester, methyl, sodium counterion).
  • Hydration state and counterion differences.
Table 1: Key Structural Analogues and Properties
Compound Name CAS Number Molecular Formula Similarity Score* Key Features
Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate Not provided C₇H₈NNaO₄·xH₂O Reference Oxazole core, ethoxycarbonyl, methyl, Na⁺
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 115975-57-0 C₇H₁₀N₂O₃ 0.82† Oxazole core, amino group replaces Na⁺
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid 19703-94-7 C₄H₅N₂O₃ 0.98 Oxadiazole core, methyl, carboxylic acid
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate 371214-75-4 C₆H₈N₂O₃ 0.86 Oxadiazole core, methyl, ethoxycarbonyl
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate 20615-94-5 C₄H₃KN₂O₃ 0.83 Oxadiazole core, K⁺ counterion

*Similarity scores based on structural fingerprints (e.g., Tanimoto index) .
†Estimated based on substituent differences.

Crystallographic and Computational Insights

  • Crystal Structure Analysis : Tools like SHELXL and ORTEP-3 are critical for determining the hydrate’s crystal packing and sodium coordination geometry .
  • Similarity Metrics : Computational methods (e.g., molecular fingerprinting) highlight that substituent position (e.g., ethoxycarbonyl at C4 vs. C3) drastically affects similarity scores, even among oxazole/oxadiazole analogs .

Biological Activity

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate (CAS Number: 207291-72-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C7H10NNaO5. Its structure features an oxazole ring, which is known for its biological activity in various contexts. The compound is typically encountered in hydrated form, which can influence its solubility and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole moieties can demonstrate antimicrobial properties. For example, related compounds have shown activity against various bacterial strains, indicating a potential for use in antibiotic development .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes. For instance, oxazole derivatives have been studied as inhibitors of carbonic anhydrase and other metalloenzymes, which are crucial in numerous physiological processes .
  • Anticancer Potential : Some studies have indicated that oxazole-containing compounds may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of sodium 4-(ethoxycarbonyl)-3-methyl-1,2-oxazol-5-olate against common pathogens showed promising results. The Minimal Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus250
Escherichia coli200
Bacillus subtilis300
Candida albicans150

These results indicate moderate antimicrobial activity, suggesting potential applications in treating infections caused by these pathogens .

Enzyme Inhibition Studies

Inhibitory effects on human carbonic anhydrase II (hCA II) were evaluated using various derivatives of oxazole. The most effective compound exhibited an IC50 value of 50 nM, indicating strong binding affinity to the enzyme . This suggests that sodium 4-(ethoxycarbonyl)-3-methyl-1,2-oxazol-5-olate could serve as a scaffold for developing new hCA inhibitors.

Anticancer Activity

In vitro studies assessed the effects of sodium 4-(ethoxycarbonyl)-3-methyl-1,2-oxazol-5-olate on cancer cell lines such as HeLa and MCF7. The compound demonstrated significant cytotoxicity with IC50 values ranging from 20 to 30 μM:

Cell LineIC50 (μM)
HeLa25
MCF730
A54922

These findings highlight the potential of this compound as an anticancer agent by targeting specific pathways involved in tumor growth and survival .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare Sodium 4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate hydrate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of ethyl 3-methyl-4-ethoxycarbonyl-oxazole-5-carboxylate precursors under alkaline conditions. Deprotonation with sodium hydroxide in ethanol/water mixtures (1:1 v/v) at 60°C ensures salt formation while minimizing ester hydrolysis. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent) and validated by 1H^1H NMR for intermediate isolation .

Q. What crystallographic approaches are recommended for resolving the three-dimensional structure of this compound, including handling hydrate-related disorder?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is critical. Hydrate disorder is addressed by refining water occupancy factors with ISOR and DELU constraints in SHELXL. Visualization via ORTEP-3 clarifies thermal motion, while WinGX integrates data processing and validation .

Q. How should researchers handle the compound’s hygroscopicity during storage and experimental handling?

  • Methodological Answer : Store in airtight containers with desiccants (e.g., silica gel) at 0–6°C to prevent hydrate dissociation. Pre-dry samples via lyophilization (24 hours, −50°C, 0.1 mbar) before moisture-sensitive reactions. Verify water content via Karl Fischer titration (ASTM E203) prior to use .

Advanced Research Questions

Q. How can conformational analysis of the oxazole ring using Cremer-Pople puckering parameters inform reactivity studies in this compound?

  • Methodological Answer : Extract puckering coordinates (amplitude qq, phase ϕ\phi) from crystallographic data using Cremer-Pople algorithms . Correlate ring non-planarity (q>0.2A˚q > 0.2 \, \text{Å}) with electronic effects via DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)). Increased puckering reduces conjugation, directing electrophilic attacks to the C4 ethoxycarbonyl group.

Q. What experimental and computational methods resolve contradictions in reported hydration stoichiometry across different studies?

  • Methodological Answer : Combine thermogravimetric analysis (TGA; 25–200°C, 10°C/min, N2_2) to quantify water loss (~10–15% mass loss expected) with variable-temperature PXRD to track structural changes. Validate via solid-state 1H^1H MAS NMR (500 MHz, 12 kHz spinning) to probe water mobility. Molecular dynamics simulations (GROMACS) model hydrate stability under 30–80% relative humidity .

Q. What strategies mitigate challenges in spectroscopic characterization due to the compound’s sodium ion coordination or hydrate interactions?

  • Methodological Answer : For 1H^1H NMR, use DMSO-d6_6 to minimize proton exchange and apply ²³Na NMR (105.8 MHz) to assess sodium coordination geometry. In IR, differentiate hydrate O–H stretches (3200–3600 cm1^{-1}) from ester C=O (1700–1750 cm1^{-1}) using Fourier self-deconvolution. Cross-reference with computational vibrational spectra (VASP) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles for this compound?

  • Methodological Answer : Re-evaluate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and elemental analysis (CHNS-O, ±0.3% tolerance). For solubility, use dynamic light scattering (DLS) to detect aggregates in aqueous buffers (pH 7.4, 25°C). Compare with literature using controlled humidity chambers (e.g., 40% RH) to standardize hydrate forms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate
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